

Spectroscopic and Structural Elucidation of 1-Chloro-4-methoxyisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-4-methoxyisoquinoline

Cat. No.: B1358401

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This technical guide offers a comprehensive overview of the spectroscopic data for **1-Chloro-4-methoxyisoquinoline**, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound in public databases, this document provides a detailed comparative analysis based on structurally related analogs. The guide outlines predicted spectroscopic values and detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial for the synthesis and characterization of this and similar heterocyclic compounds.

Molecular Structure and Properties

- Molecular Formula: $C_{10}H_8ClNO$ [1]
- Molecular Weight: 193.63 g/mol [1]
- IUPAC Name: **1-Chloro-4-methoxyisoquinoline**
- CAS Number: 3336-60-5 [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Chloro-4-methoxyisoquinoline**. These predictions are based on established values for analogous

compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2 - 8.4	d	1H	Aromatic H
~7.8 - 8.0	d	1H	Aromatic H
~7.5 - 7.7	m	2H	Aromatic H
~7.3 - 7.4	s	1H	H-3
~4.0	s	3H	Methoxy ($-\text{OCH}_3$)

Table 2: Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~160 - 165	C-4 (C-O)
~150 - 155	C-1 (C-Cl)
~140 - 145	Quaternary Aromatic C
~135 - 140	Quaternary Aromatic C
~125 - 130	Aromatic CH
~120 - 125	Aromatic CH
~115 - 120	Aromatic CH
~100 - 105	C-3
~55 - 60	Methoxy ($-\text{OCH}_3$)

Table 3: Predicted Mass Spectrometry Data

m/z	Ion	Notes
193/195	[M] ⁺	Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine.
178/180	[M-CH ₃] ⁺	Loss of a methyl group.
158	[M-Cl] ⁺	Loss of a chlorine atom.
165/167	[M-CO] ⁺	Loss of carbon monoxide.

Table 4: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~1620 - 1580	Strong	C=N Stretch (Isoquinoline ring)
~1550 - 1450	Strong	C=C Stretch (Aromatic ring)
~1250 - 1200	Strong	Aryl Ether C-O Stretch (asym)
~1050 - 1000	Strong	Aryl Ether C-O Stretch (sym)
~800 - 700	Strong	C-Cl Stretch

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: 400 MHz or higher field NMR spectrometer.

- Sample Preparation: Dissolve 5-10 mg of **1-Chloro-4-methoxyisoquinoline** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.^[2] Ensure the sample is fully dissolved.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Approximately 16 ppm.
 - Number of Scans: 16 or more to achieve a good signal-to-noise ratio.^[2]
 - Temperature: Room temperature.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: Approximately 250 ppm.^[2]
 - Number of Scans: 1024 or more due to the low natural abundance of ¹³C.^[2]
- Data Processing: Process the acquired data with appropriate line broadening (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation, phasing, and baseline correction.^[2]

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For ESI, the addition of 0.1% formic acid is recommended to promote protonation.
- Acquisition Parameters (ESI-MS):

- Ionization Mode: Positive ion mode to observe $[M+H]^+$.
- Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).^[2]
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, paying close attention to the isotopic pattern for chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), and characteristic fragmentation patterns.^[2]

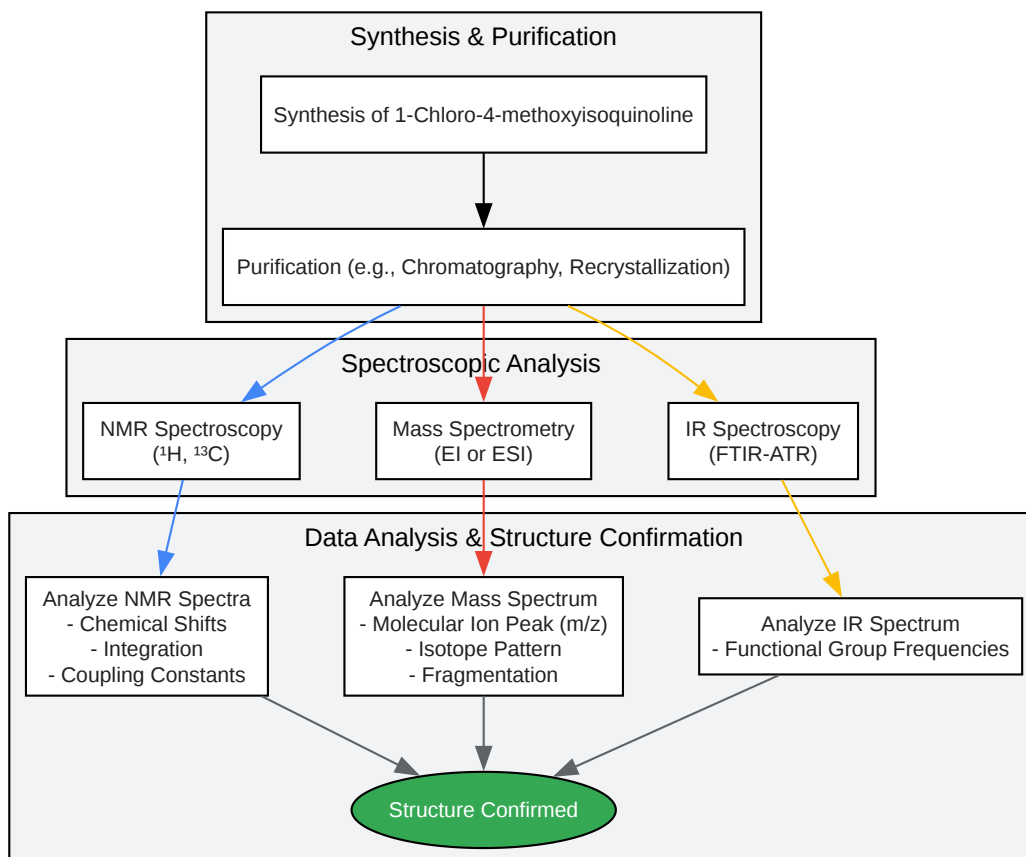
Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.^[2] Ensure good contact by applying gentle pressure.
- Acquisition Parameters:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Background: Record a background spectrum of the clean, empty ATR crystal before sample analysis.^[2]
- Data Analysis: The final spectrum is typically presented in terms of transmittance or absorbance. Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the **1-Chloro-4-methoxyisoquinoline** structure.

Spectroscopic Characterization of 1-Chloro-4-methoxyisoquinoline



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Spectroscopic Characterization Workflow

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References

- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
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